(Tetrahydro-2H-pyran-4-yl)hydrazine

Conformational analysis Steric strain Molecular modeling

Select (Tetrahydro-2H-pyran-4-yl)hydrazine for precise geometry in kinase inhibitor SAR and pyrazole library synthesis. Its defined equatorial conformation and XLogP of -0.5 enable predictable binding and ADME optimization. Choose this 4-isomer over alternatives to ensure reaction reproducibility and valid SAR data. Essential for HCV and antiviral research programs.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 116312-69-7
Cat. No. B189657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-2H-pyran-4-yl)hydrazine
CAS116312-69-7
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1COCCC1NN
InChIInChI=1S/C5H12N2O/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2
InChIKeyCMXVPHSHKFQSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Tetrahydro-2H-pyran-4-yl)hydrazine: Procurement Guide for Differentiated Hydrazine Building Blocks in Medicinal Chemistry


(Tetrahydro-2H-pyran-4-yl)hydrazine (CAS 116312-69-7), also known as oxan-4-ylhydrazine, is a heterocyclic organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol [1]. It is a hydrazine derivative featuring a saturated six-membered tetrahydropyran ring with the hydrazine group attached at the 4-position . This structural arrangement is a key feature that distinguishes it from its positional isomers and provides a specific molecular geometry for synthetic and medicinal chemistry applications .

Why Generic Substitution of (Tetrahydro-2H-pyran-4-yl)hydrazine with Other Tetrahydropyran Hydrazines Can Compromise Synthetic and Biological Outcomes


Simple substitution of (Tetrahydro-2H-pyran-4-yl)hydrazine with other tetrahydropyran hydrazine isomers, such as the 2-yl or 3-yl variants, or with simpler alkyl hydrazines, is not chemically or biologically equivalent. The specific point of attachment of the hydrazine group on the tetrahydropyran ring (the 4-position) dictates a unique conformational and steric environment . This geometry directly influences the compound's reactivity in condensation and cyclization reactions, the binding affinity of its resulting hydrazone and pyrazole derivatives for biological targets, and its fundamental physicochemical properties like lipophilicity (computed XLogP3 = -0.5) and the number of hydrogen bond donors/acceptors [1]. Using an alternative isomer can lead to significant alterations in reaction yields, selectivity, and the pharmacological profile of downstream products, thereby invalidating structure-activity relationship (SAR) studies and compromising the integrity of a synthetic route or drug discovery program .

Quantitative Differentiation of (Tetrahydro-2H-pyran-4-yl)hydrazine: An Evidence-Based Procurement Guide


Conformational Stability and Steric Advantage Over 3-Positional Isomer

The tetrahydropyran ring of (tetrahydro-2H-pyran-4-yl)hydrazine adopts a chair conformation where the hydrazine group at the 4-position occupies an equatorial orientation . This conformation is energetically favored as it minimizes 1,3-diaxial steric interactions. In contrast, the 3-positional isomer, (Tetrahydro-2H-pyran-3-yl)hydrazine, lacks this optimal geometry due to the inherent asymmetry of the 3-position, which forces the substituent into a more sterically hindered environment and presents a different spatial orientation for the reactive hydrazine moiety .

Conformational analysis Steric strain Molecular modeling

Synthetic Utility in Pyrazole Formation via Hydrazone Intermediates

(Tetrahydro-2H-pyran-4-yl)hydrazine is a key reagent for constructing pyrazole scaffolds, a privileged structure in medicinal chemistry. Its hydrazine group enables facile condensation with carbonyl compounds to form hydrazones, which can then be cyclized to pyrazoles . This specific reactivity is documented in a synthetic procedure where 1-(tetrahydro-2H-pyran-4-yl)hydrazine is reacted with 2-(1-methoxyethylidene)malononitrile to yield a 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile derivative . The unique steric and electronic properties of the 4-substituted tetrahydropyran ring influence the course and yield of this cyclization, differentiating it from reactions using simpler hydrazines.

Heterocyclic synthesis Hydrazone Pyrazole Medicinal chemistry

Physicochemical Property Profile for Drug Design: Lipophilicity and Hydrogen Bonding

The computed physicochemical properties of (Tetrahydro-2H-pyran-4-yl)hydrazine provide a quantifiable basis for its differentiation in drug design. Its XLogP3 value is -0.5, indicating a specific balance of hydrophilicity and lipophilicity [1]. It has two hydrogen bond donors and three hydrogen bond acceptors, along with a topological polar surface area (TPSA) of 47.3 Ų . These values are distinct from other hydrazine analogs; for example, adding a methylene spacer to create ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine would increase the XLogP and alter the hydrogen bonding profile, impacting membrane permeability and target engagement .

Lipophilicity Hydrogen bonding ADME Physicochemical properties

Application as a Versatile Intermediate for Kinase and Antiviral Agents

(Tetrahydro-2H-pyran-4-yl)hydrazine is widely documented as a key intermediate in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors and antiviral agents . Its hydrazine functionality is a critical handle for coupling reactions with carbonyl-containing molecules to form hydrazones, which are common building blocks in these therapeutic classes . This specific utility is highlighted by its use in the preparation of compounds targeting ATM kinase and HCV replication . While the 3-isomer and 2-isomer are also hydrazine building blocks, the 4-isomer is more frequently cited in the context of these specific therapeutic applications, suggesting a favored synthetic utility .

Kinase inhibitor Antiviral Drug intermediate Pharmaceutical synthesis

Optimal Application Scenarios for (Tetrahydro-2H-pyran-4-yl)hydrazine Based on Evidence


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Medicinal chemists should prioritize (Tetrahydro-2H-pyran-4-yl)hydrazine for SAR campaigns exploring the tetrahydropyran moiety in kinase inhibitor scaffolds. Its defined equatorial conformation provides a predictable geometry for binding pocket interactions, while its established use as an intermediate for ATM kinase and other kinase targets offers a validated entry point . The specific XLogP of -0.5 allows for precise modulation of a lead compound's lipophilicity during optimization [1].

Synthesis of Tetrahydropyran-Containing Pyrazole Libraries for Antiviral Screening

This compound is a superior choice for generating diverse libraries of pyrazole derivatives for antiviral screening. Its hydrazine group facilitates efficient hydrazone formation and subsequent cyclization, providing a direct route to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoles . This is supported by research indicating its use in developing agents targeting viral replication, including HCV . Using the 4-isomer ensures the tetrahydropyran ring is positioned optimally for target engagement in these specific heterocyclic systems .

Lead Optimization for Balancing Solubility and Permeability

When a drug discovery program requires a hydrazine building block to fine-tune a lead candidate's ADME properties, (Tetrahydro-2H-pyran-4-yl)hydrazine offers a quantifiable advantage. Its computed XLogP3 value of -0.5 [1] provides a clear benchmark for introducing a moderately polar, heterocyclic fragment. This contrasts with more lipophilic alternatives like the methylene-extended analog, allowing scientists to make informed, data-driven decisions to improve aqueous solubility while maintaining acceptable membrane permeability .

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